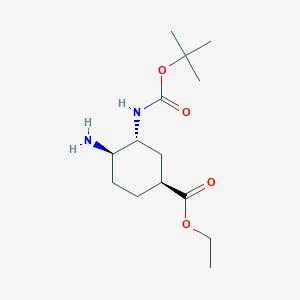

(1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

Descripción

(1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester (CAS: 365997-33-7) is a stereochemically complex cyclohexane derivative with a molecular formula C₁₄H₂₅NO₅ and molecular weight 287.356 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly for anticoagulants like Edoxaban (a Factor Xa inhibitor) . The compound features three stereocenters, a tert-butoxycarbonyl (Boc)-protected amine at position 3, a free amino group at position 4, and an ethyl ester moiety at the carboxylic acid position. Key physicochemical properties include:

- Density: 1.12 ± 0.1 g/cm³ (predicted)

- Melting Point: 93–95°C

- Boiling Point: 406.6 ± 45.0°C (predicted)

- LogP: 1.99470 (indicating moderate lipophilicity) .

Its stereochemical precision and functional group diversity make it valuable for synthesizing stereoisomeric diaminocyclohexane carboxamides, which are pivotal in optimizing drug potency and selectivity .

Propiedades

IUPAC Name |

ethyl (1S,3R,4R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAQGKVYHZJCJ-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester, also known by its CAS number 1392745-59-3, is a compound with significant potential in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of approximately 286.37 g/mol. It is primarily utilized as a building block in the synthesis of various bioactive molecules, particularly as intermediates in the development of factor Xa inhibitors.

The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Melting Point | 93-95°C |

| Boiling Point | 406.6±45.0 °C (Predicted) |

| Density | 1.12±0.1 g/cm³ (Predicted) |

| Solubility | Sparingly in Chloroform; slightly in DMSO and Ethyl Acetate |

| pKa | 11.73±0.60 (Predicted) |

| Color | White to Off-White |

Research indicates that this compound plays a crucial role as an intermediate in the synthesis of anticoagulants, particularly factor Xa inhibitors. These compounds are vital in managing thromboembolic disorders by inhibiting the activity of factor Xa, a key enzyme in the coagulation cascade.

Case Studies and Research Findings

- Synthesis of Factor Xa Inhibitors : A study demonstrated that this compound could be utilized to synthesize various stereoisomers of diaminocyclohexane carboxamide, which are essential for developing potent factor Xa inhibitors. The synthesis involved multiple reaction steps including protection and deprotection strategies using Boc groups .

- Anticoagulant Activity : In vitro assays have shown that derivatives synthesized from this compound exhibit significant anticoagulant properties comparable to established anticoagulants like rivaroxaban and apixaban.

- Toxicology and Safety : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further development in clinical settings .

Comparative Analysis

A comparative analysis of various derivatives synthesized from this compound reveals differences in potency and selectivity towards factor Xa inhibition:

| Compound Name | IC50 (nM) | Selectivity Ratio (Xa/Thrombin) |

|---|---|---|

| Derivative A | 20 | 100 |

| Derivative B | 35 | 80 |

| This compound | 25 | 90 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Peptide Synthesis

One of the primary applications of (1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester is in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of this amino acid into larger peptide chains. This property is particularly useful in generating peptide-based therapeutics that target specific biological pathways or diseases.

1.2 Drug Development

The compound has been investigated for its potential as a precursor in the development of novel drugs targeting various conditions. Its ability to mimic natural amino acids while providing unique steric and electronic properties makes it a valuable candidate for creating inhibitors or modulators of biological targets. For instance, research has indicated its use in synthesizing compounds that inhibit specific enzymes or receptors involved in disease processes.

Inhibitory Activity Studies

Several studies have documented the inhibitory effects of derivatives synthesized from this compound on various enzymes. For example, derivatives have shown promising results in inhibiting proteases involved in cancer metastasis and other pathological conditions. These findings suggest that this compound could play a role in developing therapeutic agents aimed at treating cancer and other diseases.

Structure-Activity Relationship (SAR) Studies

Research involving SAR has utilized this compound to explore how modifications to its structure influence biological activity. By systematically altering functional groups and assessing their effects on potency and selectivity against target enzymes, researchers have gained insights into optimizing drug candidates derived from this compound.

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is acid-labile, enabling selective deprotection under controlled conditions.

Key Reactions:

-

Mechanism : Acidic cleavage of the Boc group generates a free amine, critical for subsequent coupling or derivatization.

-

Applications : Used to synthesize intermediates for factor Xa inhibitors .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification under basic/acidic conditions.

Reaction Pathways:

-

Key Insight : The ester group’s reactivity enables conversion to alcohols or acids for drug conjugate synthesis .

Oxidation of the Hydroxyl Group

The hydroxyl group at the 3-position is susceptible to oxidation.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | 3-Keto derivative | >90% | |

| KMnO<sub>4</sub> | H<sub>2</sub>O/acetone, 0°C | Carboxylic acid via over-oxidation | Moderate |

-

Stereochemical Impact : Oxidation preserves the (1S,4R) configuration but alters C3 stereochemistry .

Amine Functionalization

The secondary amino group participates in nucleophilic substitutions or condensations.

Examples:

Ring-Opening and Cycloaddition

The cyclohexane ring can undergo strain-induced reactions.

Notable Studies:

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis emphasize cost and yield.

| Process | Key Steps | Purity | Scale | Source |

|---|---|---|---|---|

| Boc reprotection | Di-tert-butyl dicarbonate, ethanol | ≥98% | 10 kg/batch | |

| Crystallization | Ethanol/water mixture | 99.5% | Pilot plant |

Comparación Con Compuestos Similares

(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

- CAS : 1210348-23-4

- Molecular Formula : C₁₄H₂₅N₂O₄

- Key Difference : The (1R,3S,4R) stereoisomer shares the same functional groups but differs in spatial arrangement, affecting its binding affinity to Factor Xa. This isomer is commercially available at 99% purity and is used interchangeably in Edoxaban synthesis, though enantiomeric purity impacts pharmacological activity .

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

- CAS : 480449-84-1

- Molecular Formula : C₁₄H₂₆N₂O₄

- Key Difference: The (1S,3R,4S) configuration introduces a distinct spatial orientation of the amino and Boc groups, altering metabolic stability. This variant is classified as an Edoxaban impurity and requires rigorous chromatographic separation during drug manufacturing .

Functional Group Modifications

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate hydrochloride

- CAS : 1392745-67-3

- Molecular Formula: C₉H₁₈ClNO₃

- Key Difference: Replaces the Boc group with a hydroxyl group and lacks the ethyl ester. This simpler derivative is less lipophilic (LogP: ~0.5) and serves as a precursor for non-pharmaceutical applications, such as polymer crosslinking agents .

(1S,3R,4S)-4-Azido-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

- CAS : 365997-34-8

- Molecular Formula : C₁₄H₂₄N₄O₄

- Key Difference: Substitution of the 4-amino group with an azide (-N₃) enables "click chemistry" applications. This derivative is used to synthesize isotope-labeled Edoxaban analogs (e.g., Edoxaban-d6) for pharmacokinetic studies .

Hydrochloride Salts and Derivatives

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

- CAS : 1403763-28-9

- Molecular Formula: C₁₄H₂₆ClNO₅

- Key Difference: The hydrochloride salt form enhances solubility in polar solvents (e.g., water or ethanol) for reaction optimization. It is marketed at 99% purity for industrial-scale synthesis .

Comparative Data Table

Q & A

Basic Research Question

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial substituents on the cyclohexane ring) .

- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for chiral centers .

- HPLC with Chiral Columns : To assess enantiomeric excess and purity .

- Mass Spectrometry : High-resolution MS to confirm molecular weight and detect impurities .

What are the common challenges in optimizing coupling reactions involving Boc-protected intermediates?

Advanced Research Question

- Steric Hindrance : The Boc group and cyclohexane ring substituents may impede coupling efficiency. Solutions include using bulky coupling agents (e.g., HATU) or elevated temperatures .

- Racemization Risk : Basic conditions during coupling can lead to stereochemical scrambling. Use mild bases (e.g., EtN) and low temperatures to minimize this .

- Yield Variability : Optimize solvent polarity (e.g., DMF for polar intermediates) and reaction time (6–15 hours for complete conversion) .

How do computational methods like HOMO-LUMO analysis aid in understanding the compound's reactivity?

Advanced Research Question

- Reactivity Prediction : HOMO-LUMO gaps calculated via Gaussian software (e.g., DFT methods) indicate electrophilic/nucleophilic sites. For example, a low LUMO energy in the ester group suggests susceptibility to nucleophilic attack .

- Binding Mode Studies : Molecular docking simulations (e.g., AutoDock) can predict interactions with biological targets, such as enzymes or receptors, guiding SAR (structure-activity relationship) studies .

What strategies resolve discrepancies in biological activity data across different studies?

Advanced Research Question

- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent composition) by standardizing protocols. For example, DMSO concentrations >1% can artifactually inhibit enzyme activity .

- Metabolite Interference : Use LC-MS to detect degradation products (e.g., free amines from Boc deprotection) that may confound activity results .

- Orthogonal Assays : Cross-validate antimicrobial activity (e.g., MIC values) with enzyme inhibition assays (e.g., IC) to confirm target specificity .

What role does the ethyl ester moiety play in modulating the compound's bioavailability?

Advanced Research Question

- Prodrug Strategy : The ethyl ester enhances lipophilicity, improving cell membrane permeability. In vivo hydrolysis by esterases releases the active carboxylic acid .

- Stability Studies : Monitor ester hydrolysis kinetics in physiological buffers (pH 7.4, 37°C) using HPLC to optimize prodrug design .

How can researchers address low yields in stereoselective syntheses of this compound?

Advanced Research Question

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry during cyclohexane ring formation .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis .

- Crystallization-Induced Asymmetric Transformation : Leverage differential solubility of diastereomers in mixed solvents (e.g., hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.